N,1-bis(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N,1-BIS[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-BIS[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with 4-methylbenzylamine to form an intermediate, which is then reacted with isatoic anhydride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,1-BIS[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in the presence of iron(III) bromide.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N,1-BIS[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,1-BIS[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol: Similar in structure but with different functional groups and biological activities.
Indole derivatives: Share some structural similarities and have diverse biological activities.
Uniqueness
N,1-BIS[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H23Cl2N3O3 |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
N,1-bis[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C30H23Cl2N3O3/c1-19-10-13-23(14-11-19)35-29(37)24-15-12-20(28(36)33-17-21-6-2-4-8-25(21)31)16-27(24)34(30(35)38)18-22-7-3-5-9-26(22)32/h2-16H,17-18H2,1H3,(H,33,36) |
InChI Key |
IDXYLCYMMXOLIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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